N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide
Description
N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide is a synthetic acetamide derivative featuring a morpholine-substituted phenyl group and a 4-propylphenoxy side chain. The morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) is a common pharmacophore in medicinal chemistry due to its ability to enhance solubility and modulate pharmacokinetic properties . The 4-propylphenoxy group may contribute to lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-(4-propylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-17-4-10-20(11-5-17)26-16-21(24)22-18-6-8-19(9-7-18)23-12-14-25-15-13-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLGIXDUFAKVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propylphenol.
Coupling Reaction: The 4-propylphenol is then reacted with 4-fluoronitrobenzene in the presence of a base like sodium hydride to form 4-(4-propylphenoxy)nitrobenzene.
Reduction: The nitro group in 4-(4-propylphenoxy)nitrobenzene is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Acylation: The resulting amine is then acylated with chloroacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide with analogous acetamide derivatives, focusing on structural variations, physicochemical properties, and reported activities.
Morpholine-Containing Acetamides
(a) N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i)
- Structure: Features a morpholinosulfonylphenyl group and a phenylamino substituent.
- Key Data : Crystalline solid with detailed NMR spectra (δ 7.82 ppm for aromatic protons, δ 3.70 ppm for morpholine protons) .
(b) N-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- Structure: Contains a dihydroindole sulfonyl group and isopropylphenoxy side chain.
- Key Data : Molecular weight 473.60 (vs. ~355.4 for the target compound, estimated from similar analogs) .
- Comparison: The bulkier isopropylphenoxy and sulfonyl groups may hinder binding to hydrophobic targets compared to the simpler propylphenoxy group.
(c) N-[4-(Acetylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
- Structure: Integrates a thiazolone ring and acetylamino group.
- Key Data: Molecular weight 376.4; Smiles notation confirms complex heterocyclic interactions .
Acetamides with Varied Aromatic Substituents
(a) (E)-2-(2-Oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide
- Structure: Quinoline and trifluoromethylphenyl groups.
- Key Data : Reported activity value of 5.849 (exact metric unspecified, possibly IC₅₀ or binding affinity) .
- Comparison: The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility compared to the target’s propylphenoxy group.
(b) N-(3-(4-(Dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
Research Findings and Implications
- Structural-Activity Relationships (SAR): Morpholine derivatives generally exhibit improved solubility but may sacrifice target affinity compared to bulkier sulfonyl or heterocyclic groups . Propylphenoxy groups balance lipophilicity and steric effects, making them favorable for membrane penetration .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of various receptors and enzymes, influencing cellular pathways involved in inflammation, pain perception, and possibly neuroprotection .
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. In animal models, derivatives have shown effectiveness in reducing seizure frequency and severity. For instance, compounds with similar morpholine structures demonstrated significant protective effects in maximal electroshock (MES) tests at doses ranging from 100 mg/kg to 300 mg/kg .
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. Its ability to inhibit pro-inflammatory cytokines and modulate pain pathways positions it as a candidate for further investigation in pain management therapies.
Study 1: Anticonvulsant Activity Evaluation
A study focused on various N-phenylacetamide derivatives found that certain morpholine-containing compounds exhibited notable anticonvulsant activity. In this study, this compound was evaluated alongside other derivatives, demonstrating effective seizure protection in both acute and chronic models .
| Compound ID | Dose (mg/kg) | MES Test Result |
|---|---|---|
| 24 | 100 | Effective |
| 13 | 300 | Effective |
| 12 | 100 | Not effective |
Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other morpholine derivatives. The following table summarizes key differences:
| Compound Name | Anticonvulsant Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Yes |
| N-(3-chlorophenyl)-2-morpholino-acetamide | High | Moderate |
| N-(4-tert-butyl-2,6-dimethyl-phenyl)-2-morpholin-4-yl-acetamide | Low | High |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide?
- Answer : The compound can be synthesized via multi-step organic reactions, typically involving:
- Amide coupling : Use coupling agents like EDCI or HOBt to link the morpholine-substituted aniline with the phenoxyacetic acid derivative.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.
- Key analytical validation : Confirm structural integrity via H/C NMR (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and HPLC (retention time ~12.5 min under C18 column conditions) .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Answer :
- NMR spectroscopy : H NMR to identify aromatic protons (δ 6.8–7.4 ppm) and morpholine protons (δ 3.6–3.8 ppm); C NMR for carbonyl groups (δ ~170 ppm).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 384.18).
- Infrared (IR) spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1240 cm (C-O-C ether stretch) .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Answer :
- Cancer cell lines : Use MTT assays on HeLa or MCF-7 cells to assess cytotoxicity (IC values).
- Enzyme inhibition : Test against kinases (e.g., PI3K) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric assays.
- Reference compounds : Include positive controls like doxorubicin (cancer) or aspirin (anti-inflammatory) for comparative analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer :
- Solvent screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance reaction kinetics.
- Catalyst variation : Test Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling steps.
- Design of Experiments (DoE) : Apply factorial design to optimize temperature (60–100°C), reaction time (12–24 hr), and stoichiometry.
- In-line monitoring : Use HPLC or FTIR for real-time reaction progress tracking .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
- Answer :
- Substituent variation : Modify the propylphenoxy group (e.g., replace with fluoro or methoxy groups) or morpholine ring (e.g., piperazine analogs).
- Bioisosteric replacement : Replace the acetamide linker with sulfonamide or urea groups.
- SAR table :
| Derivative | Substituent Modification | Observed Activity (IC) |
|---|---|---|
| Parent | None | 8.2 µM (MCF-7) |
| A1 | 4-Fluorophenoxy | 5.6 µM (MCF-7) |
| A2 | Piperidine (vs. morpholine) | 12.4 µM (MCF-7) |
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to PI3Kγ .
Q. How can contradictions in biological or spectroscopic data be resolved?
- Answer :
- Cross-validation : Use 2D NMR (HSQC, HMBC) to resolve ambiguous proton-carbon correlations.
- Batch reproducibility : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidation/degradation.
- Collaborative analysis : Partner with specialized labs for X-ray crystallography to confirm solid-state structure .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Answer :
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) to enhance oral bioavailability.
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility.
- Metabolic stability : Assess liver microsome stability and modify labile groups (e.g., replace morpholine with thiomorpholine) .
Data Contradiction Analysis
Q. Conflicting cytotoxicity data across cell lines: How to address?
- Answer :
- Dose-response refinement : Test a broader concentration range (0.1–100 µM) with triplicate replicates.
- Mechanistic studies : Perform flow cytometry (apoptosis assays) or Western blotting (caspase-3 activation) to confirm mode of action.
- Control experiments : Verify cell line authenticity via STR profiling and exclude mycoplasma contamination .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
